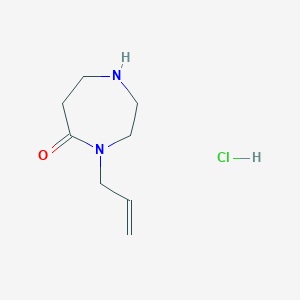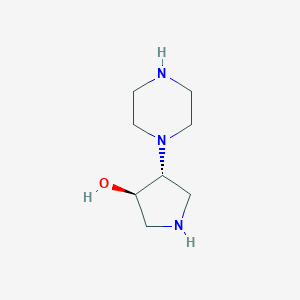
(2,2-Dimethylhex-5-en-1-yl)(methyl)amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “(2,2-Dimethylhex-5-en-1-yl)(methyl)amine hydrochloride” consists of a hexene chain with two methyl groups attached to the second carbon atom and a methylamine group attached to the first carbon atom. The entire molecule is then protonated to form the hydrochloride salt .
Scientific Research Applications
Platinum-promoted Cyclization Reactions :
- (2,2-Dimethylhex-5-en-1-yl)(methyl)amine hydrochloride undergoes platinum-promoted cyclization reactions, leading to the formation of compounds like 2-ethyl-4,4-dimethylpyrrolidine and 2-methyl-5,5-dimethylpiperidine. These reactions demonstrate significant regio and stereoselectivity, contributing to the understanding of cyclization dynamics in organometallic chemistry (Ambuehl et al., 1978).
Chemical Kinetics and Reaction Studies :
- The compound is used in studies exploring the kinetics and mechanisms of chemical reactions. For example, it's involved in reactions with dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate, leading to the formation of new cyclic phosphonic analogs (Elż & Slawomir, 1999).
Molecular Docking and Structure Analysis :
- Research includes theoretical and experimental studies on molecules structurally related to (2,2-Dimethylhex-5-en-1-yl)(methyl)amine hydrochloride. These studies focus on molecular structure, electronic properties, and intermolecular interactions, contributing to the understanding of potential chemotherapeutic agents (Al-Wahaibi et al., 2019).
Environmental Chemistry and Soil Studies :
- The compound is relevant in environmental chemistry, particularly in soil studies. Research on 2,4-Dichlorophenoxyacetic acid (2,4-D), which is formulated as amine salts, helps in understanding the environmental impact and dissipation rates of such compounds in soil (Wilson et al., 1997).
Chemical Synthesis and Pharmaceutical Applications :
- The compound is used in the synthesis of key intermediates for pharmaceuticals. An example includes its role in the preparation of premafloxacin, an antibiotic for veterinary use (Fleck et al., 2003).
Combustion Chemistry :
- It is also significant in combustion chemistry. Studies on iso-paraffinic molecular structures, such as 2,5-dimethylhexane, which are found in conventional and alternative fuels, help in understanding the combustion characteristics of real fuels (Sarathy et al., 2014).
Chemical Biology and Bioconjugation :
- In chemical biology, the activation of carboxyl groups for amide formation, where compounds like (2,2-Dimethylhex-5-en-1-yl)(methyl)amine hydrochloride are used as ligands, is crucial in synthesizing hyaluronan derivatives for biomedical and pharmaceutical applications (D’Este et al., 2014).
Nuclear Chemistry and Radiopharmaceuticals :
- The compound finds applications in nuclear chemistry, particularly in the synthesis of 99mTc complexes with hexadentate tricatechol ligands for medical imaging (Hahn & Rupprecht, 1991).
Safety and Hazards
The safety information for “(2,2-Dimethylhex-5-en-1-yl)(methyl)amine hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
N,2,2-trimethylhex-5-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-5-6-7-9(2,3)8-10-4;/h5,10H,1,6-8H2,2-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQGQOIXYKEJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylhex-5-en-1-yl)(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride](/img/structure/B1485266.png)

![2-Oxaspiro[4.4]nonan-6-one](/img/structure/B1485272.png)







![4-(1-Piperidinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485284.png)
![4-[(Pyridin-2-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485285.png)
![1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485286.png)
